molecular formula C12H19NO2SSi B11851353 N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide CAS No. 184419-15-6

N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide

Cat. No.: B11851353
CAS No.: 184419-15-6
M. Wt: 269.44 g/mol
InChI Key: FSLVHQDOXBAKTM-UHFFFAOYSA-N
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Description

N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide is a chemical compound with the molecular formula C12H19NO2SSi and a molecular weight of 269.44 g/mol . This compound is known for its unique structure, which includes a benzylidene group, a trimethylsilyl group, and an ethanesulfonamide group. It is used in various chemical reactions and has applications in scientific research.

Chemical Reactions Analysis

N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide undergoes various types of chemical reactions, including:

    Reduction: The compound can be reduced to form the corresponding amine.

    Nucleophilic Addition: It can undergo nucleophilic addition reactions to form various derivatives.

    Cycloadditions: The compound can participate in cycloaddition reactions to form cyclic compounds.

    Aziridination: It can be used in aziridination reactions to form aziridines.

    Aza-Baylis-Hillman Reaction: The compound can participate in the aza-Baylis-Hillman reaction to form complex molecules.

Common reagents used in these reactions include reducing agents, nucleophiles, and cycloaddition partners. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group can be cleaved by fluoride ions, leading to the formation of a reactive intermediate that can participate in further chemical reactions . The benzylidene group can also undergo various transformations, contributing to the compound’s reactivity.

Comparison with Similar Compounds

N-Benzylidene-2-(trimethylsilyl)ethanesulfonamide is unique due to its combination of a benzylidene group, a trimethylsilyl group, and an ethanesulfonamide group. Similar compounds include:

This compound stands out due to its versatility and wide range of applications in various fields of scientific research.

Properties

CAS No.

184419-15-6

Molecular Formula

C12H19NO2SSi

Molecular Weight

269.44 g/mol

IUPAC Name

N-benzylidene-2-trimethylsilylethanesulfonamide

InChI

InChI=1S/C12H19NO2SSi/c1-17(2,3)10-9-16(14,15)13-11-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3

InChI Key

FSLVHQDOXBAKTM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCS(=O)(=O)N=CC1=CC=CC=C1

Origin of Product

United States

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